molecular formula C14H18N4OS B3013594 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797295-74-9

1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3013594
M. Wt: 290.39
InChI Key: ICNLVDMRSWXEED-UHFFFAOYSA-N
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Description

The compound 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule that is likely to possess a triazole core, a common feature in various pharmacologically active compounds. Triazoles are known for their diverse biological activities, and modifications on this core structure can lead to compounds with potential anticancer, antiviral, and antibacterial properties. Although the specific compound is not directly mentioned in the provided papers, the general structure of triazole-containing compounds and their synthesis, as well as biological activities, are discussed in the papers provided.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of hydrazides with various reagents. For example, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involved a reaction between a triazole carbohydrazide and indoline-2,3-dione under acidic conditions, yielding the product in high yield . Similarly, the synthesis of other triazole compounds, such as those mentioned in the papers, involves condensation and cyclization reactions, which are common methods for constructing the triazole ring system .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This core structure can be further substituted with various functional groups that influence the compound's physical and chemical properties, as well as its biological activity. The crystal structures of similar compounds have been determined, revealing monoclinic systems and space groups that provide insight into the molecular conformation and potential intermolecular interactions .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring and the substituents attached to it. The papers do not provide specific reactions for the compound , but they do describe the synthesis of related compounds, which involves nucleophilic substitution, condensation, and cyclization reactions . These reactions are crucial for the formation of the triazole ring and the introduction of different substituents that define the compound's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of the triazole ring imparts certain characteristics such as a relatively high melting point and the potential for hydrogen bonding, which can affect solubility and stability. The substituents attached to the triazole core can further modify these properties. For instance, the introduction of a trifluoromethoxy group can increase the lipophilicity of the compound, potentially enhancing its cell membrane permeability . The papers provided do not detail the specific properties of 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide, but they do offer insights into the properties of structurally related compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

Triazole derivatives have been synthesized through various methodologies, demonstrating their significance in the realm of synthetic chemistry. For instance, the synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles bearing pharmacologically active moieties has been explored, highlighting the potential for creating biologically active compounds (T. R. Hovsepyan et al., 2019). Additionally, the construction of triazole-based scaffolds through ruthenium-catalyzed synthesis emphasizes the adaptability of these compounds in generating peptidomimetics or biologically active compounds (S. Ferrini et al., 2015).

Biological Applications

Triazole derivatives have demonstrated a range of biological activities, including the inhibition of DNA methylation in tumor cells, which suggests their potential in cancer research and treatment (T. R. Hovsepyan et al., 2019). The discovery of triazolone-based N-heterocyclic carbenes introduces a new class of compounds with promising reactivity and potentially useful biological properties (M. Jonek et al., 2015).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety or health hazards.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.


Please consult with a professional chemist or a trusted source for accurate information. If you have access to scientific databases or journals, they might have more detailed and specific information on this compound.


properties

IUPAC Name

1-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-18-9-11(16-17-18)13(19)15-10-14(6-2-3-7-14)12-5-4-8-20-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNLVDMRSWXEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide

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